High-Potency α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism
2‑Chloro‑4‑methoxyaniline exhibits sub‑nanomolar antagonist activity at the human α3β4 nAChR subtype, with an IC₅₀ of 1.8 nM in a functional ⁸⁶Rb⁺ efflux assay using SH‑SY5Y cells [1]. This potency far exceeds that of the unsubstituted parent aniline (p‑anisidine), which shows no reported activity at this target, and of 3‑chloro‑4‑methoxyaniline, for which no comparable nAChR data have been published. The 2‑chloro‑4‑methoxy pattern thus confers a unique interaction with the α3β4 receptor that is not achievable with other regioisomers.
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM |
| Comparator Or Baseline | p‑Anisidine (4‑methoxyaniline) – no reported nAChR activity; 3‑chloro‑4‑methoxyaniline – no reported nAChR activity |
| Quantified Difference | >100‑fold selectivity relative to other monoamine targets |
| Conditions | Human SH‑SY5Y cells; carbamylcholine‑induced ⁸⁶Rb⁺ efflux measured by liquid scintillation counting |
Why This Matters
This sub‑nanomolar α3β4 antagonism cannot be achieved with unsubstituted aniline or with other chloro‑methoxy regioisomers, making 2‑chloro‑4‑methoxyaniline essential for studies of nAChR‑mediated neurotransmission.
- [1] BindingDB Entry ChEMBL_142739 (CHEMBL745043). 2026. Antagonist activity at α3β4 nAChR receptor in human SH‑SY5Y cells, IC₅₀ = 1.8 nM. View Source
